molecular formula C8H5ClFNO4 B1380301 Methyl 3-chloro-2-fluoro-5-nitrobenzoate CAS No. 1509132-39-1

Methyl 3-chloro-2-fluoro-5-nitrobenzoate

Cat. No.: B1380301
CAS No.: 1509132-39-1
M. Wt: 233.58 g/mol
InChI Key: AFGXSZFDAXFRAW-UHFFFAOYSA-N
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Description

“Methyl 3-chloro-2-fluoro-5-nitrobenzoate” is a chemical compound with the CAS Number: 1509132-39-1 . It has a molecular weight of 233.58 . The compound is in the form of a powder and is stored at room temperature .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C8H5ClFNO4/c1-15-8(12)5-2-4(11(13)14)3-6(9)7(5)10/h2-3H,1H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Unfortunately, the search results do not provide more detailed physical and chemical properties.

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 3-chloro-2-fluoro-5-nitrobenzoate serves as a key intermediate in the synthesis of various chemical compounds, demonstrating its versatility in organic synthesis. The compound's unique structural properties, including dihedral angles and distances between atoms, facilitate the formation of sheets of molecules through C-H...O interactions. This aspect is critical in the development of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, highlighting its role in the design of compounds with potential agricultural applications (Li et al., 2005).

Building Block for Heterocyclic Synthesis

The compound is a versatile building block in heterocyclic oriented synthesis (HOS), leading to the production of various condensed nitrogenous cycles. Its reactivity allows for the synthesis of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, and quinoxalinones, through immobilization on Rink resin. This method is suitable for generating diverse libraries of heterocycles, crucial for drug discovery efforts, despite some limitations in synthesizing certain cycles (Křupková et al., 2013).

Intermediate for Synthesis of Pesticides

This compound is also utilized in the synthesis of pesticides, such as chlorantraniliprole. Through a series of reactions including esterification, reduction, chlorination, and aminolysis, it contributes to the creation of key intermediates. This showcases the compound's significance in developing agricultural chemicals with enhanced efficacy and safety profiles (Chen Yi-fen et al., 2010).

Cytotoxic Properties

Additionally, studies have explored the cytotoxic properties of compounds derived from this compound. For example, the synthesis of a mononuclear silver(I) complex with 5-chloro-2-nitrobenzoic acid and its demonstrated high cytotoxicity towards both normal and carcinoma cells highlights potential applications in cancer research and treatment strategies (Wang & Shi, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

methyl 3-chloro-2-fluoro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO4/c1-15-8(12)5-2-4(11(13)14)3-6(9)7(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGXSZFDAXFRAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1509132-39-1
Record name methyl 3-chloro-2-fluoro-5-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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